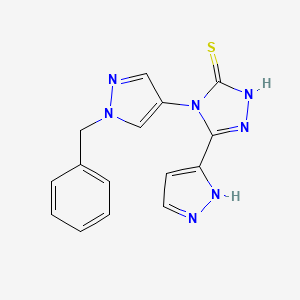![molecular formula C11H12F2N4O2S2 B14928895 ethyl (3E)-3-{2-[4-cyano-3-(methylsulfanyl)-1,2-thiazol-5-yl]hydrazinylidene}-4,4-difluorobutanoate](/img/structure/B14928895.png)
ethyl (3E)-3-{2-[4-cyano-3-(methylsulfanyl)-1,2-thiazol-5-yl]hydrazinylidene}-4,4-difluorobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE: is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of functional groups, including cyano, methylsulfanyl, and isothiazolyl, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isothiazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyano and methylsulfanyl groups: These functional groups are introduced through nucleophilic substitution reactions.
Hydrazone formation: The hydrazone moiety is formed by reacting the intermediate with hydrazine derivatives.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the cyano or methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE involves interactions with specific molecular targets. The cyano and isothiazolyl groups can interact with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- ETHYL CYANO((4-NITROPHENYL)HYDRAZONO)ACETATE
- ETHYL CYANO((4-METHYL-3-NITROPHENYL)HYDRAZONO)ACETATE
Uniqueness
ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE is unique due to the presence of both cyano and methylsulfanyl groups on the isothiazole ring, combined with the difluorobutanoate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
分子式 |
C11H12F2N4O2S2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
ethyl (3E)-3-[(4-cyano-3-methylsulfanyl-1,2-thiazol-5-yl)hydrazinylidene]-4,4-difluorobutanoate |
InChI |
InChI=1S/C11H12F2N4O2S2/c1-3-19-8(18)4-7(9(12)13)15-16-10-6(5-14)11(20-2)17-21-10/h9,16H,3-4H2,1-2H3/b15-7+ |
InChIキー |
OIOAAMNZVAQGMM-VIZOYTHASA-N |
異性体SMILES |
CCOC(=O)C/C(=N\NC1=C(C(=NS1)SC)C#N)/C(F)F |
正規SMILES |
CCOC(=O)CC(=NNC1=C(C(=NS1)SC)C#N)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928825.png)
![1-(2-chloro-4-fluorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B14928836.png)
![N-[3-(dimethylamino)propyl]-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B14928843.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-[(4-methylbenzyl)oxy]furan-2-carboxamide](/img/structure/B14928853.png)
![methyl 5-{[{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}(furan-2-ylmethyl)amino]methyl}furan-2-carboxylate](/img/structure/B14928870.png)

![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}propanehydrazide](/img/structure/B14928880.png)
![(5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14928894.png)
![Ethyl 4-carbamoyl-3-methyl-5-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}thiophene-2-carboxylate](/img/structure/B14928902.png)
![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B14928909.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14928915.png)
![(E)-3-(1-ethylpyrazol-4-yl)-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B14928918.png)


